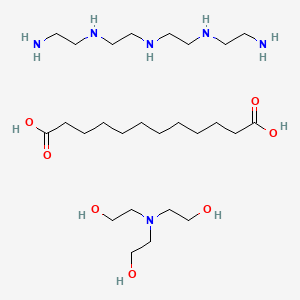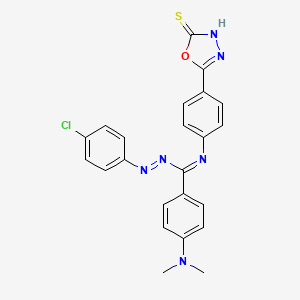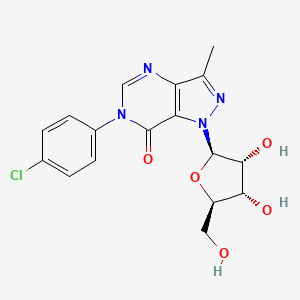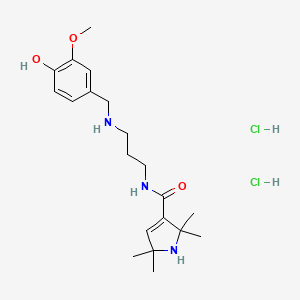
Chondrillasterol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chondrillasterol acetate is a sterol derivative isolated from various plant sources, including Vernonia adoensis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chondrillasterol acetate can be synthesized through the acetylation of chondrillasterol. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondrillasterol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, column chromatography, and preparative thin-layer chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Chondrillasterol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to chondrillasterol.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted sterol compounds .
Aplicaciones Científicas De Investigación
Chondrillasterol acetate has been extensively studied for its antimicrobial properties. It has shown significant activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Additionally, it has been found to inhibit biofilm formation, making it a potential candidate for developing new antimicrobial agents .
In the field of chemistry, this compound is used as a precursor for synthesizing other sterol derivatives. In biology, it is studied for its role in cell membrane structure and function. In medicine, its antimicrobial properties are being explored for potential therapeutic applications .
Mecanismo De Acción
Chondrillasterol acetate exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It inhibits the formation of biofilms, which are protective layers formed by bacterial colonies. This disruption leads to increased permeability of the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death .
Comparación Con Compuestos Similares
Chondrillasterol acetate is similar to other sterol derivatives such as sitosterol, stigmasterol, and campesterol. its unique antimicrobial properties and ability to inhibit biofilm formation set it apart from these compounds. While other sterols are primarily studied for their roles in cell membrane structure and function, this compound’s antimicrobial activity makes it a valuable compound for medical and industrial applications .
List of Similar Compounds
- Sitosterol
- Stigmasterol
- Campesterol
- Poriferasterol
- Epicampesterol
- Methylergostenol
- Fungisterol
- Dihydrochondrillasterol
Propiedades
Número CAS |
4651-47-2 |
|---|---|
Fórmula molecular |
C31H50O2 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
Clave InChI |
VQLULFBGTFJDEB-WMEKXSQASA-N |
SMILES isomérico |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
SMILES canónico |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


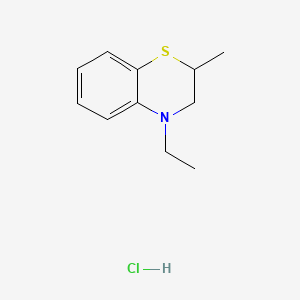
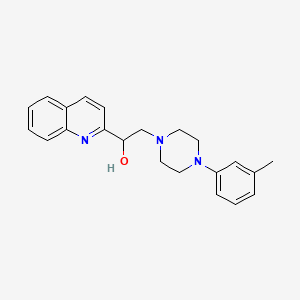

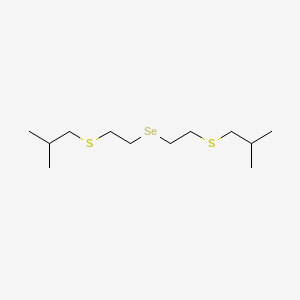
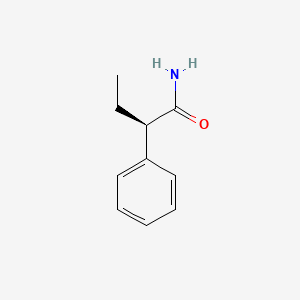


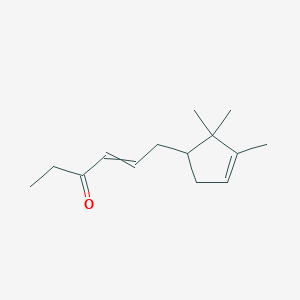
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)
